

A Comparative Analysis of the Oral Bioavailability of DPM-1001 and MSI-1436

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Compound of Interest

Compound Name: DPM-1001

Cat. No.: B12372842

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This guide provides a detailed comparison of the oral bioavailability of two protein-tyrosine phosphatase 1B (PTP1B) inhibitors: **DPM-1001** and MSI-1436 (also known as trodusquemine). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

Executive Summary

DPM-1001, an analog of MSI-1436, was specifically designed to overcome the poor oral bioavailability of its predecessor. While MSI-1436 is a charged molecule with limited ability to be absorbed when administered orally, **DPM-1001** is an uncharged molecule, which significantly enhances its oral bioavailability. This key difference makes **DPM-1001** a more promising candidate for oral drug development.

Comparison of Physicochemical Properties and Bioavailability

Feature	DPM-1001	MSI-1436 (Trodesquimine)
Chemical Nature	Uncharged molecule	Charged molecule (aminosterol)
Oral Bioavailability	Orally bioavailable[1][2][3][4][5]	Limited/Poor oral bioavailability[1][6][7][8]
Route of Administration in Preclinical/Clinical Studies	Oral and intraperitoneal[9][10]	Intravenous (IV) or intraperitoneal (IP)[6][8]

Experimental Data and Protocols

While direct head-to-head comparative studies with quantitative pharmacokinetic data on the oral bioavailability of **DPM-1001** and MSI-1436 are not publicly available, the literature consistently supports the superior oral bioavailability of **DPM-1001**.

DPM-1001 Oral Administration Studies

In preclinical studies, **DPM-1001** has been shown to be effective when administered orally to mice. For instance, in a study investigating its effects on diet-induced obesity, **DPM-1001** was administered orally at a dose of 5 mg/kg once daily for 50 days, leading to weight loss and improved glucose tolerance[9].

MSI-1436 Administration Studies

Due to its poor oral bioavailability, MSI-1436 is typically administered via injection in research settings. Phase 1 clinical trials for diabetes and obesity have utilized intravenous (IV) administration[6][8].

Representative Experimental Protocol: Oral Bioavailability Assessment in Mice

The following is a generalized protocol for assessing the oral bioavailability of a compound like **DPM-1001** in a mouse model. Specific parameters would be optimized for the particular study.

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound in mice.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Groups:

- Intravenous (IV) Administration: Test compound administered via tail vein injection (e.g., 1 mg/kg) to determine the area under the curve (AUC) for 100% bioavailability.
- Oral Gavage (PO) Administration: Test compound administered via oral gavage (e.g., 5 mg/kg).

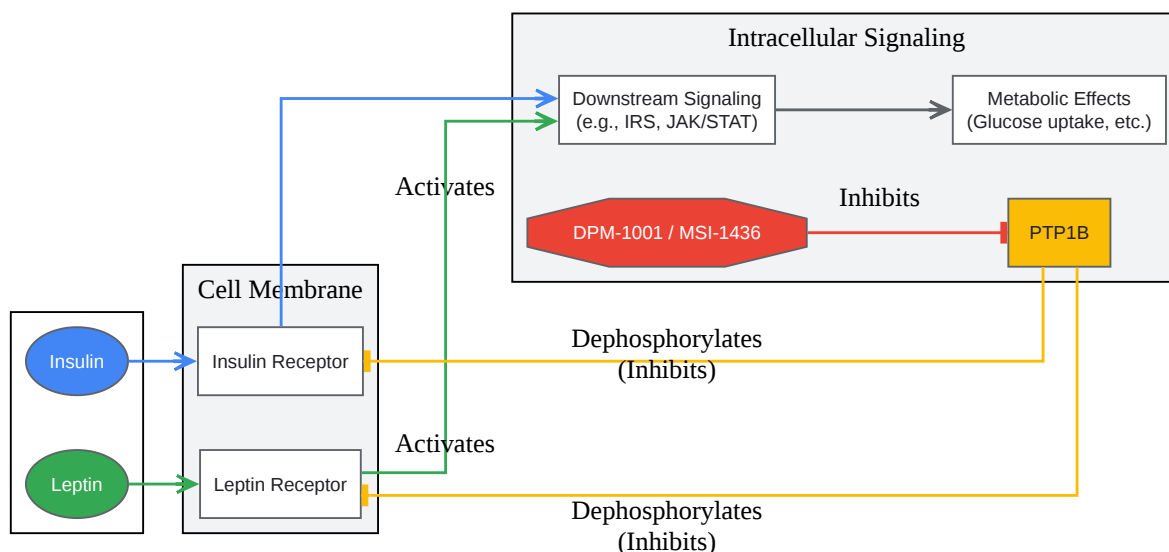
Procedure:

- Animals are fasted overnight prior to dosing.
- The test compound is formulated in an appropriate vehicle (e.g., a solution of DMSO, PEG300, Tween-80, and saline)[9].
- For the PO group, the compound is administered directly into the stomach using a gavage needle.
- Blood samples are collected at various time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
- Plasma is separated from the blood samples and the concentration of the test compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Pharmacokinetic parameters (C_{max}, T_{max}, AUC) are calculated from the plasma concentration-time data.
- Oral bioavailability (F%) is calculated using the formula: $F\% = (AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$.

Mechanism of Action: PTP1B Inhibition

Both **DPM-1001** and MSI-1436 are allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways. By

inhibiting PTP1B, these compounds enhance insulin and leptin sensitivity, making them attractive therapeutic targets for metabolic diseases.

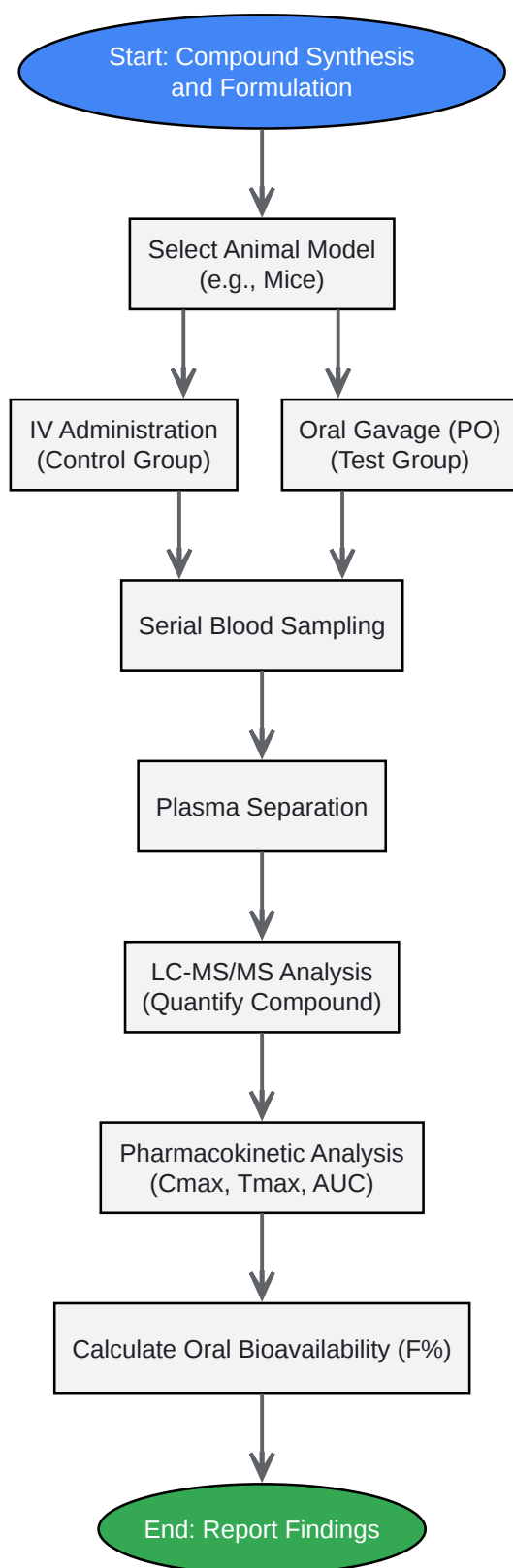


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PTP1B signaling pathway and inhibition.

Experimental Workflow for Oral Bioavailability Study

The following diagram outlines a typical workflow for an in vivo study to determine the oral bioavailability of a compound.



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Workflow for in vivo oral bioavailability assessment.

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References

- 1. researchgate.net [researchgate.net]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
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